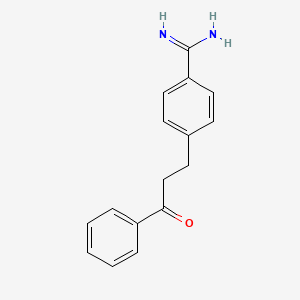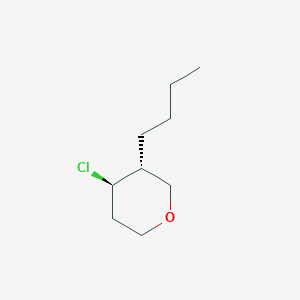
(3R,4R)-3-Butyl-4-chlorooxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-Butyl-4-chlorooxane is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a butyl group and a chlorine atom on the oxane ring makes it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Butyl-4-chlorooxane typically involves the stereoselective addition of a butyl group to a chlorinated oxane precursor. One common method includes the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a chlorinated oxane under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts can further enhance the stereoselectivity of the reaction, making the process more efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3-Butyl-4-chlorooxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The oxane ring can be reduced to form different cyclic structures.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents like ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of (3R,4R)-3-Butyl-4-hydroxyoxane or (3R,4R)-3-Butyl-4-aminooxane.
Oxidation: Formation of (3R,4R)-3-Butyl-4-oxooxane.
Reduction: Formation of various reduced oxane derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-Butyl-4-chlorooxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-Butyl-4-chlorooxane involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl group and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R)-3-Butyl-4-hydroxyoxane
- (3R,4R)-3-Butyl-4-aminooxane
- (3R,4R)-3-Butyl-4-oxooxane
Uniqueness
(3R,4R)-3-Butyl-4-chlorooxane is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61639-20-1 |
|---|---|
Molekularformel |
C9H17ClO |
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
(3R,4R)-3-butyl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-8-7-11-6-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
INMCIIZTCKODED-RKDXNWHRSA-N |
Isomerische SMILES |
CCCC[C@@H]1COCC[C@H]1Cl |
Kanonische SMILES |
CCCCC1COCCC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)

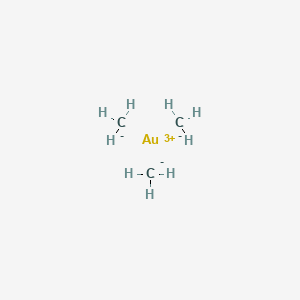

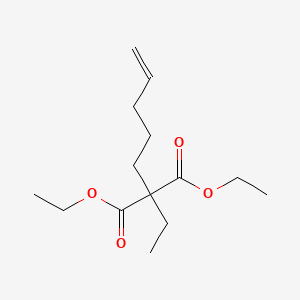
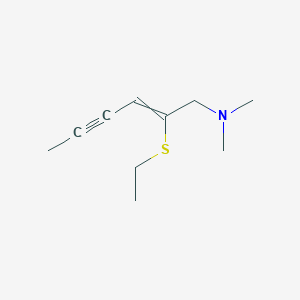
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
